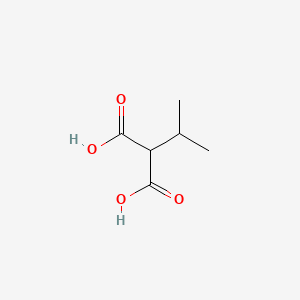
Chlorure de 4-hydroxybenzyle
Vue d'ensemble
Description
4-Hydroxybenzyl chloride is a chemical compound with the molecular formula C₇H₇ClO. It is characterized by the presence of a hydroxyl group (-OH) and a chloride group (-Cl) attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is insoluble in water but soluble in organic solvents .
Applications De Recherche Scientifique
4-Hydroxybenzyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential neuroprotective properties and its role in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
- Target of Action 4-Hydroxybenzyl chloride (C₇H₇ClO) is an organic compound derived from para-hydroxytoluene (p-cresol). It possesses a hydroxyl group (OH) attached to the fourth position (para) of a benzene ring and a chlorine atom (Cl) replacing a hydrogen atom on the methylene bridge (CH₂) also attached to the benzene ring at the para position.
Mode of Action
Analyse Biochimique
Biochemical Properties
4-Hydroxybenzyl chloride plays a crucial role in biochemical reactions, particularly in nucleophilic substitution reactions at the benzylic position. The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, facilitating these reactions . This compound interacts with various enzymes and proteins, including those involved in oxidative and substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, highlighting its reactivity and versatility in biochemical processes .
Cellular Effects
4-Hydroxybenzyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of astrocytes and neurons, contributing to neuroprotective effects in the postischemic brain . The compound’s impact on cell signaling pathways, such as the c-Jun NH2-terminal kinase (JNK) and nuclear factor kappa B (NF-κB) signaling pathways, further underscores its significance in cellular functions .
Molecular Mechanism
At the molecular level, 4-Hydroxybenzyl chloride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo nucleophilic substitution and free radical reactions at the benzylic position is facilitated by the resonance stabilization of the benzylic carbocation . This mechanism allows for efficient interactions with various biomolecules, influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxybenzyl chloride can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and long-term effects on cellular function. Studies have shown that 4-Hydroxybenzyl chloride can undergo degradation, leading to changes in its biochemical properties and cellular effects over time .
Dosage Effects in Animal Models
The effects of 4-Hydroxybenzyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cell death . Understanding the dosage-dependent effects of 4-Hydroxybenzyl chloride is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Hydroxybenzyl chloride is involved in various metabolic pathways, including those related to the biosynthesis of value-added compounds. The compound can be converted to 4-Hydroxybenzoic acid, which serves as a platform intermediate for the synthesis of several bioproducts . Enzymes such as 4-Hydroxybenzoate CoA-ligase play a role in these metabolic pathways, highlighting the compound’s significance in biochemical processes.
Transport and Distribution
Within cells and tissues, 4-Hydroxybenzyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical properties and cellular effects
Subcellular Localization
4-Hydroxybenzyl chloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, further highlighting its significance in cellular processes . Understanding the subcellular localization of 4-Hydroxybenzyl chloride is crucial for elucidating its role in biochemical reactions and cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzyl chloride can be synthesized through the reaction of benzyl chloride with sulfuryl chloride in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane, and the mixture is heated to promote the reaction .
Industrial Production Methods: In industrial settings, 4-Hydroxybenzyl chloride is often produced by the chlorination of benzyl alcohol using thionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxybenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of benzyl ethers, benzyl amines, or benzyl thioethers.
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic Acid: Known for its use in the production of parabens and as an intermediate in the synthesis of various bioproducts.
Vanillyl Alcohol: Used in the synthesis of flavoring agents and fragrances.
Gastrodin: A natural compound with neuroprotective properties similar to 4-Hydroxybenzyl chloride .
Uniqueness: 4-Hydroxybenzyl chloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to cross the blood-brain barrier and exert neuroprotective effects also distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
4-(chloromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIMHHUMYMHNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074843 | |
| Record name | 4-(Chloromethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35421-08-0 | |
| Record name | 4-(Chloromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35421-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035421080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Hydroxybenzyl chloride?
A1: 4-Hydroxybenzyl chloride serves as a versatile building block in organic synthesis. [] It can be utilized to introduce a 4-hydroxybenzyl group into molecules, which can then be further modified. For example, it can be reacted with diethyl formamidomalonate in the presence of sodium ethoxide to yield diethyl 2 (or 3)-methyl-4-hydroxybenzyl-formamidomalonate, as seen in the synthesis of antitumor agents. [] Additionally, it serves as a key starting material in the preparation of 4-alkylidene-2,5-cyclohexadien-1-ones (p-quinonemethides). Traditionally, this synthesis involved dehydrohalogenation of substituted 4-hydroxybenzyl chlorides (or bromides) using tertiary aliphatic amines or alkali carbonates. []
Q2: Are there any challenges associated with using 4-Hydroxybenzyl chloride in synthesis?
A2: While 4-hydroxybenzyl chloride offers synthetic utility, challenges exist. One major drawback, especially in the synthesis of p-quinonemethides, is the need to obtain the 4-hydroxybenzyl halides in very pure form for the dehydrohalogenation reaction to proceed efficiently. []
Q3: Can you elaborate on the biological activity observed for compounds synthesized using 4-Hydroxybenzyl chloride?
A3: Research shows promising antibacterial activity in compounds derived from 4-Hydroxybenzyl chloride. Notably, compound 5e, a 1-substituted benzyl tetrahydroisoquinoline synthesized using 4-Hydroxybenzyl chloride, exhibited notable antibacterial activity against tetracycline-resistant MRSA with a minimum inhibitory concentration (MIC) range of 10 to 64 mg/ml. [] This highlights the potential of utilizing 4-Hydroxybenzyl chloride as a starting material for developing novel antibacterial agents.
Q4: Have there been studies exploring alternative synthetic routes to overcome the limitations of using 4-Hydroxybenzyl chloride?
A4: Yes, researchers have investigated alternative strategies to overcome the limitations associated with 4-Hydroxybenzyl chloride. For instance, lithiation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline followed by alkylation with desired side chains presents a viable alternative for synthesizing specific 1-substituted benzyl tetrahydroisoquinolines, achieving satisfactory yields after hydrolysis. [] This approach circumvents the challenges associated with directly using 4-Hydroxybenzyl chloride, showcasing the adaptability of synthetic chemistry in designing and preparing target molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















